molecular formula C17H15NO4 B3073281 2-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid CAS No. 1017427-68-7

2-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid

Cat. No. B3073281
CAS RN: 1017427-68-7
M. Wt: 297.3 g/mol
InChI Key: UEQMCSVUDSUKTL-UHFFFAOYSA-N
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Description

2-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid, also known as CPPene, is a synthetic compound that has been gaining attention in scientific research due to its potential therapeutic applications. CPPene belongs to the family of pyrrolidine carboxylic acids and is a potent inhibitor of a particular enzyme called protein kinase C (PKC).

Mechanism of Action

2-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid acts as a potent inhibitor of PKC, which is a family of enzymes that play a crucial role in cell signaling pathways. PKC is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. By inhibiting PKC, 2-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid can modulate these cellular processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
2-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid has been shown to have various biochemical and physiological effects in different disease models. In cancer, 2-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid has been found to induce apoptosis and inhibit tumor angiogenesis. In Alzheimer's disease, 2-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid has been shown to reduce beta-amyloid plaques and improve cognitive function. In stroke models, 2-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid has been found to have neuroprotective effects and reduce infarct size.

Advantages and Limitations for Lab Experiments

2-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid has several advantages for lab experiments, including its potency and selectivity for PKC inhibition. However, 2-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid also has some limitations, including its low solubility in water and potential toxicity at high concentrations.

Future Directions

There are several future directions for 2-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid research, including exploring its potential therapeutic applications in other diseases such as diabetes and cardiovascular disease. Additionally, further studies are needed to optimize the synthesis and formulation of 2-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid for improved solubility and bioavailability. Finally, the development of 2-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid analogs with improved pharmacological properties may also be a promising avenue for future research.

Scientific Research Applications

2-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid has been studied extensively for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and stroke. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing tumor angiogenesis. In Alzheimer's disease, 2-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid has been found to reduce the accumulation of beta-amyloid plaques, which are a hallmark of the disease. Additionally, 2-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid has been shown to have neuroprotective effects in stroke models.

properties

IUPAC Name

2-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c19-16-15(17(20)21)10-11-18(16)12-6-8-14(9-7-12)22-13-4-2-1-3-5-13/h1-9,15H,10-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQMCSVUDSUKTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1C(=O)O)C2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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